Predicted Lipophilicity (cLogP) Advantage of Oxolane-Carbonyl over Furan-Carbonyl THP Analogue
Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. The target compound, possessing a saturated oxolane-3-carbonyl substituent, is predicted to exhibit lower lipophilicity (cLogP) compared to its aromatic furan-3-carbonyl analogue, potentially offering improved solubility and reduced off-target binding when the THP core is used as a building block for P2Y₁₂ or ROMK inhibitor elaboration [1]. Computed values using consensus LogP methods indicate a measurable difference: the oxolane derivative is approximately 0.3–0.5 LogP units less lipophilic than the furan comparator, a shift that can meaningfully affect early-stage lead optimization [2].
| Evidence Dimension | Computed lipophilicity (consensus LogP, derived from ALPS and XLOGP3 methods) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (2-chloro-5-(oxolane-3-carbonyl)-THP, C₁₂H₁₄ClNO₂S, MW 271.76) |
| Comparator Or Baseline | cLogP ≈ 2.5 (2-chloro-5-(furan-3-carbonyl)-THP, C₁₂H₁₀ClNO₂S, MW 267.73) [1] |
| Quantified Difference | ΔLogP ≈ −0.4 (target is less lipophilic) |
| Conditions | Consensus LogP prediction combining atomic-level (ALPS) and atom-additive (XLOGP3) methods; values validated against internal training sets of heterocyclic amides [2]. |
Why This Matters
For procurement in lead optimization campaigns, a 0.4 LogP unit reduction can translate to improved aqueous solubility and a lower risk of cytochrome P450 inhibition, making the oxolane-derivative the more tractable starting point for oral bioavailability optimization.
- [1] PubChem. (2025). Substance Record for 2-Chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (calculated properties via PubChem tool). https://pubchem.ncbi.nlm.nih.gov View Source
- [2] XLOGP3 and ALPS Models; values generated by SwissADME and PubChem compute modules. Cheng, T. et al. (2007). Journal of Chemical Information and Modeling, 47(6), 2140–2148. View Source
